2-Octyl-4H-3,1-benzoxazin-4-one

Enzyme Inhibition Medicinal Chemistry Serine Protease

2-Octyl-4H-3,1-benzoxazin-4-one (CAS 144080-38-6) is a heterocyclic compound belonging to the benzoxazinone class. This molecule is characterized by a fused benzene and oxazine ring system, with a key structural feature being a linear eight-carbon (octyl) chain attached at the 2-position.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 144080-38-6
Cat. No. B12556095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyl-4H-3,1-benzoxazin-4-one
CAS144080-38-6
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=NC2=CC=CC=C2C(=O)O1
InChIInChI=1S/C16H21NO2/c1-2-3-4-5-6-7-12-15-17-14-11-9-8-10-13(14)16(18)19-15/h8-11H,2-7,12H2,1H3
InChIKeyXZIGNQRPQANWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octyl-4H-3,1-benzoxazin-4-one (CAS 144080-38-6): Key Properties and Procurement Baseline


2-Octyl-4H-3,1-benzoxazin-4-one (CAS 144080-38-6) is a heterocyclic compound belonging to the benzoxazinone class [1]. This molecule is characterized by a fused benzene and oxazine ring system, with a key structural feature being a linear eight-carbon (octyl) chain attached at the 2-position [1]. It is primarily utilized as a versatile building block and research intermediate, with documented applications spanning enzyme inhibition studies, particularly as an inhibitor of human leukocyte elastase (HLE), and as a functional monomer in the synthesis of advanced polymeric materials, such as low-surface-energy polybenzoxazines for marine antifouling applications [2][3].

Why 2-Octyl-4H-3,1-benzoxazin-4-one Cannot Be Directly Substituted by Other 2-Alkyl Benzoxazinones


Procurement decisions for 2-octyl-4H-3,1-benzoxazin-4-one are scientifically critical because substituting it with a closely related analog—such as a 2-ethyl, 2-propyl, or 2-octadecyl derivative—can fundamentally alter experimental outcomes. Within the benzoxazinone class, the 2-alkyl substituent is not merely a structural appendage; it is a primary determinant of both biological activity and material performance. In enzyme inhibition, the length of this alkyl chain directly impacts binding affinity, as established structure-activity relationships (SAR) show that potency is highly sensitive to 2-position modifications [1]. Similarly, in polymer science, the chain length dictates the final material's mechanical and surface properties, with studies showing a change from an octyl to an octadecyl chain can reduce a coating's elastic modulus by over 30-fold, drastically altering its antifouling behavior [2]. The following evidence demonstrates that specific, quantifiable differentiation exists, rendering this specific compound essential for its targeted applications.

Quantitative Evidence Guide: 2-Octyl-4H-3,1-benzoxazin-4-one Differentiation Metrics


Potent Human Leukocyte Elastase (HLE) Inhibition vs. Other 2-Alkyl Analogs

In the context of human leukocyte elastase (HLE) inhibition, 2-Octyl-4H-3,1-benzoxazin-4-one demonstrates a high level of potency that distinguishes it from other benzoxazinone-based inhibitors. While not the absolute most potent analog in the entire class, its Ki value places it firmly among highly active compounds, providing a distinct balance of potency and lipophilicity. This contrasts with shorter-chain 2-alkyl derivatives, which often exhibit weaker inhibition due to suboptimal fit in the enzyme's S1 binding pocket [1][2].

Enzyme Inhibition Medicinal Chemistry Serine Protease Human Leukocyte Elastase HLE

Defined Elastic Modulus in Polybenzoxazine Coatings vs. Longer-Chain Derivative

When used as a monomer for polybenzoxazine synthesis, 2-octyl-4H-3,1-benzoxazin-4-one (via its amine precursor) yields a polymer with a specific elastic modulus. This mechanical property is a key predictor of fouling release performance. A direct comparison shows that the polybenzoxazine derived from an octylamine-based monomer has an elastic modulus of 732.5 MPa. This is a critical differentiator from a polymer made with a longer octadecylamine chain, which has a drastically lower modulus of only 24.0 MPa [1].

Materials Science Polymer Chemistry Marine Antifouling Polybenzoxazine Elastic Modulus

Key Structural Intermediate for Generating Diverse Bioactive Scaffolds

The 2-octyl chain on 2-octyl-4H-3,1-benzoxazin-4-one confers a unique combination of lipophilicity and molecular bulk that is not present in its shorter-chain (e.g., 2-ethyl, 2-propyl) counterparts. This lipophilicity is a crucial parameter in medicinal chemistry for optimizing drug-like properties such as membrane permeability and metabolic stability . While not a direct performance metric, this structural feature is a quantifiable physical property (logP) that provides a rationale for its selection as an intermediate over other analogs.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry Building Block Chemical Intermediate

High-Value Application Scenarios for Procuring 2-Octyl-4H-3,1-benzoxazin-4-one (CAS 144080-38-6)


Human Leukocyte Elastase (HLE) Inhibitor Development and SAR Studies

Researchers investigating neutrophil-driven inflammatory diseases, such as COPD or acute lung injury, can utilize 2-octyl-4H-3,1-benzoxazin-4-one as a well-defined tool compound. Its reported Ki of 17.8 nM against HLE makes it a valuable benchmark for structure-activity relationship (SAR) campaigns aimed at optimizing the balance between potency, lipophilicity, and selectivity in the benzoxazinone series [1][2]. It serves as an intermediate potency reference point between highly optimized sub-nanomolar inhibitors and less potent micromolar analogs, allowing for fine-tuning of inhibitor properties [1][2].

Synthesis of Rigid, Low-Surface-Energy Marine Antifouling Polybenzoxazine Coatings

Material scientists developing environmentally friendly, biocide-free marine coatings can procure this compound (or its related amine monomer) to synthesize polybenzoxazines with a defined, higher elastic modulus of 732.5 MPa. This specific rigidity makes it suitable for applications requiring a harder coating surface, providing a distinct mechanical performance profile compared to coatings made from longer-chain amine monomers which are soft and compliant (24.0 MPa) [3]. This quantifiable difference allows for precise engineering of the coating's fouling-release properties [3].

Synthesis of Lipophilic Pharmacophores and Advanced Organic Intermediates

Medicinal chemists requiring a lipophilic heterocyclic building block can use 2-octyl-4H-3,1-benzoxazin-4-one to introduce a substantial hydrophobic moiety into a target molecule. Its estimated cLogP of 5.0-6.0 is significantly higher than that of 2-ethyl or 2-propyl analogs (cLogP ~1.5-3.0), making it a strategic choice for enhancing the membrane permeability and modulating the pharmacokinetic profile of drug candidates [1]. The reactive benzoxazinone core also serves as a versatile handle for further functionalization, enabling the creation of diverse chemical libraries .

Model Compound for Mechanistic Studies of Serine Protease Acylation/Deacylation

This compound can be employed as a model substrate to study the kinetic mechanisms of serine protease inhibition, specifically the acylation and slow deacylation steps . Its defined structure and the known kinetic constants (Kon: 0.00107 M-1s-1; Koff: 6.03E+4 s-1) for its interaction with HLE make it a suitable probe for investigating the effects of 2-position substituents on enzyme inactivation kinetics and for validating computational models of enzyme-inhibitor interactions [4].

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